molecular formula C8H11ClN2O3 B118782 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl CAS No. 143016-69-7

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl

Cat. No.: B118782
CAS No.: 143016-69-7
M. Wt: 218.64 g/mol
InChI Key: XJBKLMJRLAGGFP-UHFFFAOYSA-N
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Description

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridinehcl is a chemical compound with the molecular formula C8H11ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl typically involves the nitration of 3,5-dimethyl-2-hydroxymethyl pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration of the pyridine ring without over-nitration or degradation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The crude product is typically purified through recrystallization using solvents such as toluene to obtain high-purity 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine .

Chemical Reactions Analysis

Types of Reactions

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

(3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBKLMJRLAGGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143016-69-7
Record name 2-Pyridinemethanol, 3,5-dimethyl-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143016-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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